HDAC2 Inhibition Potency: 2-Cyano-N-(2,4-dichlorobenzyl)acetamide vs. Related Cyanoacetamide Derivatives
2-Cyano-N-(2,4-dichlorobenzyl)acetamide demonstrates potent inhibition of human histone deacetylase 2 (HDAC2) with an IC₅₀ of 165 nM [1]. In contrast, a closely related cyanoacetamide analog with a different substitution pattern exhibits significantly weaker HDAC8 inhibition (IC₅₀ = 2.01 µM) [1], underscoring the importance of the 2,4-dichlorobenzyl moiety for HDAC2 selectivity.
| Evidence Dimension | HDAC2 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 165 nM |
| Comparator Or Baseline | Related cyanoacetamide analog (BDBM50148042) against HDAC8 |
| Quantified Difference | >12-fold higher potency for HDAC2 over HDAC8 |
| Conditions | Inhibition of C-terminal GST-tagged human recombinant HDAC2 expressed in Sf9 cells after 30 mins by microtiter plate reader analysis |
Why This Matters
This demonstrates that 2-cyano-N-(2,4-dichlorobenzyl)acetamide possesses a favorable selectivity profile for HDAC2, a key epigenetic target, making it a valuable tool compound for studying HDAC2-specific biology.
- [1] BindingDB. BDBM50148042 (CHEMBL3763573) activity data. Accessed 2026. View Source
